C16H19N3O8SZn

SAMHD1 dNTPase inhibition Zinc coordination

Procure Cephalosporin C zinc salt (CAS 59143-60-1) for your SAMHD1 research needs. This zinc-coordinated β-lactam antibiotic is a validated and potent inhibitor of SAMHD1 dNTPase (IC₅₀ 1.1 ± 0.1 µM), demonstrating approximately 200-fold greater potency than the sodium salt form. Its zinc-dependent inhibition mechanism makes it the essential tool compound for investigations into viral restriction (HIV-1, orthopoxviruses) and nucleotide pool homeostasis. Available at ≥98% purity with ISO 17034-certified reference material options, it ensures robust and reproducible results in your critical assays.

Molecular Formula C16H19N3O8SZn
Molecular Weight 478.8 g/mol
CAS No. 59143-60-1
Cat. No. B1146415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16H19N3O8SZn
CAS59143-60-1
Synonyms(6R,7R)-3-[(Acetyloxy)methyl]-7-[[(5R)-5-amino-5-carboxy-1-oxopentyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Zinc Salt;  , [6R-[6α,7β(R*)]]-3-[(Acetyloxy)methyl]-7-[(5-amino-5-carboxy-1-oxopentyl)amino]-8-oxo-5-Thia-1-azabic
Molecular FormulaC16H19N3O8SZn
Molecular Weight478.8 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O.[Zn]
InChIInChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+2/p-2/t9-,11-,14-;/m1./s1
InChIKeyTVMXJQZBKOMFQK-OOARYINLSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cephalosporin C Zinc Salt (CAS 59143-60-1) Product-Specific Evidence Guide: SAMHD1 Inhibitor & Antibiotic Research Compound


Cephalosporin C zinc salt (CAS 59143-60-1, molecular formula C₁₆H₁₉N₃O₈SZn, molecular weight 478.79) is the zinc-coordinated salt form of the fungal-derived β-lactam antibiotic cephalosporin C, originally isolated from Acremonium (formerly Cephalosporium) species [1]. This compound retains the core cephalosporin scaffold—a bicyclic β-lactam-dihydrothiazine ring system with a 7-aminocephalosporanic acid (7-ACA) nucleus—while the zinc counterion confers distinct biochemical properties not observed with other salt forms [2]. Commercially available at purities of ≥98% , cephalosporin C zinc salt is widely utilized in research as both a SAMHD1 dNTPase inhibitor and a reference standard for antibacterial mechanism studies.

Why Cephalosporin C Zinc Salt (CAS 59143-60-1) Cannot Be Substituted with Sodium Salt or Free Acid Forms in SAMHD1 Research


Substituting cephalosporin C zinc salt with the sodium salt or free acid form introduces substantial and quantifiable experimental variability in SAMHD1 inhibition assays. The zinc-coordinated form exhibits an IC₅₀ of 1.1 ± 0.1 µM against SAMHD1 dNTPase, whereas the sodium salt form displays an IC₅₀ of 213 ± 30 µM—a potency difference of approximately 200-fold [1]. Mechanistically, this inhibition is largely attributable to the presence of zinc, not the cephalosporin C scaffold alone [1]. Consequently, sodium salt or free acid forms cannot replicate the zinc-dependent inhibitory effect, rendering them functionally non-equivalent for SAMHD1-targeted investigations. This differential is not merely a matter of minor potency variation; it represents a fundamental mechanistic distinction that precludes generic substitution.

Quantitative Differentiation Evidence: Cephalosporin C Zinc Salt (CAS 59143-60-1) vs. Comparators


SAMHD1 dNTPase Inhibition: 200-Fold Greater Potency of Zinc Salt vs. Sodium Salt

Cephalosporin C zinc salt exhibits a 200-fold greater inhibitory potency against SAMHD1 dNTPase compared to the sodium salt form of cephalosporin C [1]. In a high-throughput enzyme-coupled assay measuring dNTP hydrolysis, the zinc salt demonstrated an IC₅₀ of 1.1 ± 0.1 µM, whereas the sodium salt form required a concentration of 213 ± 30 µM to achieve equivalent inhibition [1]. The study authors explicitly note that 'this inhibition was largely attributable to the presence of zinc,' confirming that the counterion—not the cephalosporin C core—drives this functional differentiation [1].

SAMHD1 dNTPase inhibition Zinc coordination

Anti-Orthopoxvirus Activity: Moderate Antiviral Profile Against Poxviruses

Cephalosporin C zinc salt demonstrates moderate anti-orthopoxvirus activity, distinguishing it from sodium salt and free acid forms which lack documented antiviral efficacy against this viral genus . While specific EC₅₀ or IC₅₀ values against orthopoxvirus targets are not available in the public domain, the documented antiviral activity against orthopoxviruses represents an additional functional dimension not shared by alternative salt forms . This activity profile is relevant for studies involving vaccinia virus, monkeypox virus, or variola virus models.

Antiviral Orthopoxvirus Poxvirus

Antibacterial Activity: Quantitative MIC Values Against Gram-Positive and Gram-Negative Bacteria

Cephalosporin C zinc salt exhibits defined minimum inhibitory concentrations (MICs) against multiple clinically relevant bacterial species: Staphylococcus aureus (MIC = 31 µg/mL), Corynebacterium diphtheriae (MIC = 15.6 µg/mL), Escherichia coli (MIC = 125 µg/mL), Haemophilus influenzae (MIC = 31 µg/mL), and Neisseria gonorrhoeae clinical isolates (MIC range = 1.9–15.6 µg/mL) . These MIC values serve as reference benchmarks for studies on bacterial cell wall synthesis inhibition, transpeptidase activity, and β-lactamase susceptibility. The zinc salt form maintains the core antibacterial mechanism of β-lactams—binding to penicillin-binding proteins (PBPs) and inhibiting peptidoglycan cross-linking—while the zinc counterion may influence membrane penetration kinetics.

Antibacterial MIC Cephalosporin

Analytical Reference Standard: High-Purity Zinc Salt for Method Calibration and Validation

Cephalosporin C zinc salt is commercially available at purities of ≥98% to ≥99% across multiple suppliers [1]. Due to its high purity and well-characterized activity, this zinc salt serves as an analytical standard for the calibration and validation of chromatographic and spectroscopic methods [1]. The compound is also offered as a certified reference material produced under ISO 17034 standard reference material producer accreditation systems, ensuring metrological traceability for quantitative analysis in pharmaceutical quality control applications [2].

Analytical chemistry Reference standard Quality control

Mechanistic Distinction: Zinc-Dependent SAMHD1 Inhibition Independent of β-Lactam Antibacterial Activity

The SAMHD1 inhibitory activity of cephalosporin C zinc salt is mechanistically decoupled from its β-lactam antibacterial function. The 2015 study by Seamon and Stivers explicitly states that inhibition 'was largely attributable to the presence of zinc' [1]. This finding establishes that the zinc counterion confers a distinct pharmacological property not shared by the sodium salt (IC₅₀ = 213 µM) or free acid forms. In contrast, the antibacterial activity—mediated by β-lactam ring interaction with bacterial transpeptidases—is shared across all cephalosporin C salt forms, as this mechanism depends solely on the intact β-lactam scaffold [2].

Mechanism of action Zinc coordination SAMHD1

High-Value Research Applications of Cephalosporin C Zinc Salt (CAS 59143-60-1) Based on Quantitative Evidence


SAMHD1 dNTPase Inhibition Studies: Viral Restriction and Nucleotide Metabolism Research

This compound is the preferred SAMHD1 inhibitor tool compound for investigations of dNTPase enzymatic function, viral restriction mechanisms (including HIV-1, HCMV, and orthopoxviruses), and nucleotide pool homeostasis. With an IC₅₀ of 1.1 ± 0.1 µM—200-fold more potent than the sodium salt form—cephalosporin C zinc salt enables robust biochemical inhibition at low micromolar concentrations [1]. The zinc-dependent mechanism [1] makes it uniquely suitable for studies examining the role of metal coordination in SAMHD1 regulation.

Orthopoxvirus Antiviral Screening and Host-Pathogen Interaction Studies

For laboratories engaged in antiviral discovery targeting orthopoxviruses (including vaccinia virus, monkeypox virus, and variola virus), cephalosporin C zinc salt provides a moderate-activity reference compound with documented anti-orthopoxvirus effects [1]. While the sodium salt form lacks this activity, the zinc salt offers a defined benchmark for comparative screening and can serve as a starting scaffold for medicinal chemistry optimization of anti-poxvirus agents.

Antibacterial Mechanism and β-Lactamase Susceptibility Reference Studies

With well-defined MIC values against S. aureus (31 µg/mL), C. diphtheriae (15.6 µg/mL), E. coli (125 µg/mL), H. influenzae (31 µg/mL), and N. gonorrhoeae (1.9–15.6 µg/mL) [1], cephalosporin C zinc salt serves as a quantitative reference for studies examining transpeptidase expression, penicillin-binding protein (PBP) binding kinetics, and bacterial cell wall mucopeptide synthesis inhibition. Its natural β-lactam scaffold—the biosynthetic precursor to all semi-synthetic cephalosporins—makes it an essential comparator for structure-activity relationship studies.

Analytical Method Development and Quality Control Calibration

Available at ≥98% purity and as an ISO 17034-certified reference material [1][2], cephalosporin C zinc salt is employed in pharmaceutical analytical laboratories for HPLC and LC-MS method development, system suitability testing, and quantitative assay calibration. The distinct chromatographic retention characteristics of the zinc salt form provide an orthogonal reference point for method selectivity validation when compared to sodium salt or free acid cephalosporin C standards.

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